1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide is a compound that features a trifluoromethyl group attached to a pyrrole ring. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the biological activity and metabolic stability of compounds.
Preparation Methods
The synthesis of 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light . Another approach involves the use of trifluoromethyl sulfonyl chloride (CF3SO2Cl) with a base such as triethylamine (TEA) in an organic solvent .
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with NaBH4 produces alcohols.
Scientific Research Applications
1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide has a wide range of scientific research applications:
Biology: The compound’s ability to enhance metabolic stability makes it valuable in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, often through hydrogen bonding or hydrophobic interactions. This can lead to the inhibition or activation of specific biological pathways, depending on the target .
Comparison with Similar Compounds
1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide can be compared with other trifluoromethylated compounds, such as:
Trifluoromethylbenzene: Similar in its trifluoromethyl group but differs in the aromatic ring structure.
Trifluoromethylpyridine: Contains a pyridine ring instead of a pyrrole ring, leading to different chemical properties and reactivity.
Trifluoromethylpyrazole: Features a pyrazole ring, which can influence its biological activity and applications.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group with the pyrrole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-4-(trifluoromethyl)pyrrole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-12-2-4(6(11)13)5(3-12)7(8,9)10/h2-3H,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMKMMLDHPBJEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.